molecular formula C25H16O8 B2927633 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate CAS No. 637752-52-4

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate

Cat. No. B2927633
CAS RN: 637752-52-4
M. Wt: 444.395
InChI Key: XTXZQIKCPADGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with multiple functional groups, including a chromen-7-yl group, a benzo[d][1,3]dioxole-5-carboxylate group, and a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple oxygen atoms could make it more polar, and the presence of aromatic rings could contribute to its stability .

Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications

The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate” exhibits a complex structure that suggests a variety of potential applications in scientific research. Below is a detailed analysis of unique applications based on its chemical properties and related compounds.

Crystallography and Structural Analysis: The crystal structure of related compounds has been elucidated through X-ray crystallography, providing insights into their molecular geometry, bond lengths, and angles . This application is crucial for understanding the physical and chemical properties of the compound, which can be applied to material science and engineering.

Pharmaceutical Research: Isoflavone derivatives, which share a similar structure to the compound , have been studied for their potential medicinal properties . This compound could be synthesized and analyzed for its bioactivity, including enzyme inhibition and receptor binding affinities, contributing to drug discovery and development.

Biofilm Inhibition: Compounds with similar structures have shown moderate anti-biofilm formation activity against Pseudomonas aeruginosa . Research into this application could lead to the development of new treatments for bacterial infections, particularly those resistant to traditional antibiotics.

Quorum Sensing Inhibition: Docking studies have revealed that structurally related compounds bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system . This suggests potential applications in disrupting bacterial communication pathways, which could be a novel approach to controlling bacterial populations.

properties

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O8/c26-24-17-4-3-16(33-25(27)15-2-6-20-23(10-15)32-13-31-20)11-21(17)30-12-18(24)14-1-5-19-22(9-14)29-8-7-28-19/h1-6,9-12H,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZQIKCPADGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=COC4=C(C3=O)C=CC(=C4)OC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.